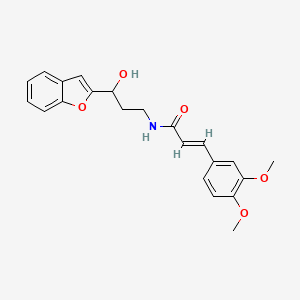
(E)-N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-3-(3,4-dimethoxyphenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-3-(3,4-dimethoxyphenyl)acrylamide is a useful research compound. Its molecular formula is C22H23NO5 and its molecular weight is 381.428. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(E)-N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-3-(3,4-dimethoxyphenyl)acrylamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C22H23NO5
- Molecular Weight : 381.428 g/mol
- IUPAC Name : (E)-N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide
The compound features a benzofuran moiety, which is known for various biological activities, including antioxidant and anti-inflammatory properties.
Research indicates that the compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : It has been shown to inhibit monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. This inhibition can enhance serotonergic activity, potentially benefiting conditions like depression and neurodegenerative diseases .
- Antioxidant Properties : The benzofuran structure contributes to antioxidant activity, helping to mitigate oxidative stress in cells.
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may reduce inflammatory markers, indicating potential use in treating inflammatory diseases .
Antidepressant Activity
A study highlighted the compound's potential as a safer therapeutic agent against depression by demonstrating its ability to inhibit MAO-B selectively. This selectivity is crucial as it may lead to fewer side effects compared to non-selective MAO inhibitors .
Antioxidant Activity
The antioxidant capacity of this compound was evaluated using various assays. The results indicated significant free radical scavenging activity, which could be beneficial in preventing cellular damage associated with oxidative stress.
Anti-inflammatory Activity
In vitro studies showed that the compound could significantly lower pro-inflammatory cytokines in cultured macrophages. This suggests its potential application in managing chronic inflammatory conditions .
Case Studies and Research Findings
Propiedades
IUPAC Name |
(E)-N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO5/c1-26-19-9-7-15(13-21(19)27-2)8-10-22(25)23-12-11-17(24)20-14-16-5-3-4-6-18(16)28-20/h3-10,13-14,17,24H,11-12H2,1-2H3,(H,23,25)/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTJGAVOGYGELRP-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NCCC(C2=CC3=CC=CC=C3O2)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NCCC(C2=CC3=CC=CC=C3O2)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













